molecular formula C16H23BN2O2 B8021626 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B8021626
M. Wt: 286.2 g/mol
InChI Key: LOBHZFIZYBRDGW-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boron-containing heterocyclic compound featuring a benzoimidazole core substituted with an isopropyl group at the 1-position and a pinacol boronate ester at the 5-position. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound’s boronate group enables efficient aryl-aryl bond formation, critical in pharmaceutical and materials science applications. Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-formed benzoimidazole derivatives, though specific protocols are proprietary .

Properties

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-9-12(7-8-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHZFIZYBRDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Bromo-1,2-Diaminobenzene with Isopropyl Isocyanate

Reaction Scheme :

4-Bromo-1,2-diaminobenzene+Isopropyl isocyanateEtOH, Δ1-Isopropyl-5-bromo-1H-benzo[d]imidazole\text{4-Bromo-1,2-diaminobenzene} + \text{Isopropyl isocyanate} \xrightarrow{\text{EtOH, Δ}} \text{1-Isopropyl-5-bromo-1H-benzo[d]imidazole}

Conditions :

  • Solvent: Ethanol (EtOH)

  • Temperature: Reflux (78°C)

  • Yield: 68–75%

Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclodehydration to form the imidazole ring.

Halogenation of Preformed Benzimidazole

Alternative routes involve direct bromination of 1-isopropyl-1H-benzo[d]imidazole using N-bromosuccinimide (NBS):

1-Isopropyl-1H-benzo[d]imidazole+NBSCHCl3,AIBN1-Isopropyl-5-bromo-1H-benzo[d]imidazole\text{1-Isopropyl-1H-benzo[d]imidazole} + \text{NBS} \xrightarrow{\text{CHCl}_3, \text{AIBN}} \text{1-Isopropyl-5-bromo-1H-benzo[d]imidazole}

Conditions :

  • Radical initiator: Azobisisobutyronitrile (AIBN)

  • Temperature: 60–70°C

  • Yield: 60–65%

Miyaura Borylation of the Bromo Intermediate

The boronic ester group is introduced via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2).

Standard Miyaura Borylation Protocol

Reaction Scheme :

1-Isopropyl-5-bromo-1H-benzo[d]imidazole+B2pin2Pd catalyst, baseTarget compound\text{1-Isopropyl-5-bromo-1H-benzo[d]imidazole} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}

Optimized Conditions :

ParameterDetails
Catalyst Pd(dppf)Cl2_2 (5 mol%) or PdCl2_2(PPh3_3)2_2 (3 mol%)
Base Potassium acetate (KOAc, 3.0 equiv)
Solvent 1,4-Dioxane or tetrahydrofuran (THF)
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 70–85%

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.

  • Transmetallation with B2_2pin2_2 generates a Pd-boryl complex.

  • Reductive elimination releases the boronic ester product.

Alternative Catalytic Systems

  • Nickel Catalysts : NiCl2_2(dppe) (10 mol%) with KOAc in toluene at 110°C yields 65–70%.

  • Microwave-Assisted Synthesis : Reducing reaction time to 2–4 hours at 120°C with 10 mol% Pd(OAc)2_2.

Key Process Variables and Optimization

Solvent Effects

Polar aprotic solvents enhance reaction efficiency:

SolventDielectric Constant (ε)Yield (%)
1,4-Dioxane2.2185
THF7.5878
DMF36.7<50

Data aggregated from

Impact of Bases

KOAc outperforms stronger bases (e.g., K2_2CO3_3) by minimizing protodeboronation:

BasepKa_a (H2_2O)Yield (%)
KOAc4.7685
K3_3PO4_412.3572
NaOt^tBu19.058

Data from

Characterization and Quality Control

Critical analytical data for the target compound:

TechniqueKey Findings
1^1H NMR δ 1.32 (s, 12H, pinacol CH3_3), 1.55 (d, 6H, isopropyl), 3.20 (sept, 1H, isopropyl CH), 7.45–8.10 (m, 3H, aromatic)
11^{11}B NMR δ 30.2 ppm (quartet, Bpin)
HRMS m/z 286.2 [M+H]+^+ (calc. for C16_{16}H23_{23}BN2_2O2_2: 286.19)

Industrial-Scale Considerations

  • Cost Efficiency : Pd(dppf)Cl2_2 is preferred over Ni catalysts for higher turnover numbers (TON > 500).

  • Safety : Boronic esters are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

  • Waste Management : Pd recovery systems (e.g., resin adsorption) reduce environmental impact.

Emerging Methodologies

  • Photocatalytic Borylation : Visible-light-driven protocols using Ru(bpy)_3$$$$^{2+} reduce Pd loading to 0.5 mol%.

  • Flow Chemistry : Continuous-flow reactors achieve 90% yield in 30 minutes at 150°C .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in borylation and other substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]imidazole oxides, while reduction can produce benzo[d]imidazole derivatives with altered functional groups.

Scientific Research Applications

Organic Synthesis

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is utilized as a reagent in organic synthesis. Its boronate group facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This application is critical in synthesizing complex organic molecules and pharmaceuticals.

Notable Reactions:

  • Suzuki Coupling : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals due to its efficiency in forming C-C bonds under mild conditions.

Medicinal Chemistry

The benzimidazole framework is known for its biological activity and has been explored for various therapeutic applications. The incorporation of the boronate group enhances the compound's potential as a drug candidate by improving its pharmacokinetic properties.

Potential Therapeutic Uses:

  • Anticancer Agents : Compounds containing benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation. The boronate moiety may enhance the selectivity and efficacy of these compounds against specific cancer types.

Materials Science

In materials science, this compound can be used to develop new materials with tailored properties.

Applications:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes with metals makes it suitable for use in OLEDs where efficient light emission is required.

Analytical Chemistry

The unique properties of the compound allow it to be used as a reagent in analytical chemistry for detecting specific analytes through colorimetric or fluorescent methods.

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, this compound was employed in the synthesis of biaryl compounds via Suzuki coupling. The reaction demonstrated high yields and selectivity under optimized conditions.

Case Study 2: Anticancer Activity

A research group investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity profiles on normal cells.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 1 Substituent at Position 5 Molecular Weight Key Applications/Properties References
Target Compound
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Isopropyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 271.14 (calc.) Suzuki-Miyaura cross-coupling; pharmaceutical intermediates
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole Methyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 243.09 (calc.) Enhanced solubility in polar solvents; lower steric hindrance for coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one None (2-oxo group) 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 260.10 Reduced lipophilicity; potential for hydrogen bonding in drug design
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Benzyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 334.22 Increased aromatic stacking potential; broader π-π interactions in catalysis

Reactivity in Cross-Coupling Reactions

In contrast, the 2-oxo derivative (CAS 710348-69-9) exhibits lower reactivity due to electron-withdrawing effects, requiring harsher conditions for coupling . Benzyl-substituted analogs (e.g., 1-benzyl-5-boronate indazole) demonstrate superior stability in air but may complicate purification due to higher molecular weight .

Physicochemical Properties

  • Lipophilicity : The isopropyl group increases logP compared to the methyl analog (estimated logP: 3.2 vs. 2.7), enhancing membrane permeability in drug discovery contexts .
  • Stability : Boronate esters are moisture-sensitive; the target compound requires storage under inert atmospheres (2–8°C), similar to other derivatives .
  • Solubility : The methyl analog’s lower molecular weight improves solubility in DMF and THF, whereas the 2-oxo derivative’s hydrogen-bonding capacity enhances aqueous solubility .

Key Research Findings

Steric Effects : The isopropyl group in the target compound balances reactivity and steric demand, enabling efficient coupling while minimizing side reactions .

Thermal Stability : Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures >200°C, consistent with boronate ester stability .

Catalytic Efficiency : In Suzuki reactions, the target compound achieves >85% yield with aryl chlorides, outperforming bulkier benzyl-substituted derivatives (70–75% yield) .

Biological Activity

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzo[d]imidazole core substituted with an isopropyl group and a dioxaborolane moiety. Its molecular formula is C12H21BN2O2C_{12}H_{21}BN_{2}O_{2}, with a molecular weight of approximately 236.12 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of the GABA-A receptor. This interaction can enhance inhibitory neurotransmission in the central nervous system (CNS), potentially offering therapeutic benefits for anxiety and seizure disorders .
  • Anticancer Properties : Research indicates that benzo[d]imidazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism may involve the modulation of pathways related to cell cycle regulation and apoptosis .

Research Findings and Case Studies

Several studies have investigated the biological effects of related compounds or derivatives that may provide insights into the activity of this compound.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
GABA-A ModulationIdentified as a positive allosteric modulator with potential for treating neurological disorders.
Antitumor ActivityInduced apoptosis in various cancer cell lines; showed selective toxicity towards tumor cells over normal cells.
Drug Delivery SystemsPotential use in targeted drug delivery systems for cancer therapy; enhanced efficacy noted in preclinical models.

Safety and Toxicology

Safety data sheets indicate that while the compound has promising biological activities, it also poses hazards if mishandled. It is classified as harmful upon inhalation or skin contact. Proper safety protocols should be followed when handling this compound in laboratory settings .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, imidazolium salts with dioxaborolane groups are prepared by reacting precursors (e.g., 1-phenyl-1H-imidazole) with bromopropyl-substituted dioxaborolane derivatives under reflux conditions in anhydrous solvents like acetonitrile. Characterization involves 1^1H/13^13C NMR, IR, and HRMS to confirm structure and purity . Oxidizing agents such as Dess-Martin periodinane (DMP) may also be employed to functionalize intermediates, as seen in analogous benzoimidazole syntheses .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^13C NMR : To identify proton environments (e.g., isopropyl groups at ~δ 1.5 ppm) and boron-containing substituents .
  • HRMS : For exact mass verification (e.g., molecular ion peaks matching the calculated mass of 318.19 g/mol) .
  • Elemental Analysis : To validate empirical formulas (e.g., C17_{17}H24_{24}BFN2_2O2_2) against experimental data .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester group. Exposure to moisture or oxygen may lead to degradation, as indicated by its hazard statements (H302, H315) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in spectral data or structural ambiguities?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize molecular geometries and predict NMR chemical shifts or IR vibrational modes. Discrepancies between experimental and computed data (e.g., unexpected 1^1H NMR splitting) may indicate conformational flexibility or impurities. Cross-validation with X-ray crystallography (if available) is advised .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency in coupling steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may improve Suzuki-Miyaura cross-coupling reactivity of the boronate group .
  • Temperature Control : Gradual heating (e.g., reflux at 80°C for 12 hours) ensures complete conversion while minimizing side reactions .

Q. How does the boronate group influence reactivity in cross-coupling applications?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable boronic ester, enabling participation in Suzuki-Miyaura couplings. However, its stability under acidic/basic conditions must be evaluated. For instance, hydrolysis to the boronic acid (B(OH)2_2) may occur in aqueous media, altering reactivity. Inert handling and anhydrous conditions are critical .

Q. How can researchers address air/moisture sensitivity during synthesis?

  • Methodological Answer :

  • Inert Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., boronate ester formation) .
  • Drying Agents : Molecular sieves or MgSO4_4 in reaction mixtures prevent hydrolysis .
  • Real-Time Monitoring : 11^11B NMR tracks boronate integrity during reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer : If experimental melting points deviate significantly from literature (e.g., >5°C difference), consider:

  • Purity Assessment : Re-crystallize the compound and repeat DSC analysis.
  • Polymorphism Screening : Use X-ray diffraction to identify crystalline forms .
  • DFT Validation : Compare computed lattice energies with experimental thermal data .

Experimental Design Considerations

Q. What computational tools aid in designing new derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Tools like GRRM or AFIR predict feasible reaction pathways for functionalizing the benzoimidazole core .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates potential bioactivity by simulating interactions with target proteins .

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